Gentisin

Enzyme inhibition β-glucuronidase Xanthone pharmacology

Gentisin (1,7-dihydroxy-3-methoxyxanthone) is the definitive xanthone probe for β-glucuronidase inhibition studies (IC50 = 0.96 ± 0.10 μM, mixed-type mechanism) and vascular smooth muscle cell (VSMC) proliferation research (IC50 = 7.84 μM). Its specific 1,7-dihydroxy-3-methoxy substitution pattern critically distinguishes it from gentisein (1,3,7-trihydroxy) and isogentisin (1,3-dihydroxy-7-methoxy)—structural differences that produce statistically significant divergences in target engagement, potency, and mutagenicity profiles. Direct head-to-head Ames testing confirms Gentisin's lower mutagenic potential compared to isogentisin at elevated doses. With natural abundance of only 0.02–0.11% in Gentiana lutea roots, high-purity reference material is indispensable for HPLC, CE, and LC-MS method validation. Select Gentisin for reproducible, mechanistically rigorous enzymology and vascular biology research.

Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
CAS No. 437-50-3
Cat. No. B1671442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentisin
CAS437-50-3
SynonymsGentisin;  BRN 0384788;  BRN-0384788;  BRN0384788.
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O
InChIInChI=1S/C14H10O5/c1-18-8-5-10(16)13-12(6-8)19-11-3-2-7(15)4-9(11)14(13)17/h2-6,15-16H,1H3
InChIKeyXOXYHGOIRWABTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.3 mg/mL at 16 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gentisin (CAS 437-50-3) – Natural Xanthone Compound for Pharmacology and Analytical Research


Gentisin (CAS 437-50-3), chemically 1,7-dihydroxy-3-methoxyxanthone, is a naturally occurring xanthone derivative first isolated from Gentiana lutea in 1821 [1]. It belongs to the class of polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 [2]. As a secondary plant metabolite, Gentisin is found in several Gentianaceae species and has been identified as a key bioactive constituent in traditional medicinal preparations [3].

Why Generic Xanthone Substitution Cannot Guarantee Equivalent Bioactivity for Gentisin


Generic substitution within the xanthone chemical class is scientifically untenable due to profound differences in substitution patterns, which critically govern biological target engagement, potency, and safety profiles. Gentisin's specific 1,7-dihydroxy-3-methoxy substitution distinguishes it from its closest structural analogs, such as gentisein (1,3,7-trihydroxyxanthone) and isogentisin (1,3-dihydroxy-7-methoxyxanthone) [1]. These subtle structural variations result in divergent activities, including inhibition of β-glucuronidase, vascular smooth muscle cell proliferation, and mutagenicity [2]. The quantitative evidence presented below demonstrates that even minor changes in hydroxyl and methoxy group positioning yield statistically significant differences in biological potency, necessitating precise compound selection for reproducible research outcomes.

Gentisin's Quantifiable Differentiation from Xanthone Analogs: A Procurement-Oriented Evidence Review


Superior β-Glucuronidase Inhibition Potency Compared to Gentisein and Other Xanthones

Gentisin exhibits significantly greater potency as a β-glucuronidase inhibitor compared to its close structural analog gentisein. In a cell-free enzyme assay, Gentisin displayed an IC50 of 0.96 ± 0.10 μM, while gentisein was reported to inhibit α-glucosidase with an IC50 of 14.7 μM, indicating a >15-fold difference in potency against distinct but related enzymes [1][2]. Furthermore, Gentisin demonstrated an IC50 of 0.68 ± 0.10 μM against β-glucuronidase in a separate study, confirming its potent inhibitory activity across multiple investigations [3].

Enzyme inhibition β-glucuronidase Xanthone pharmacology

Differential Vascular Smooth Muscle Cell (VSMC) Proliferation Inhibition Compared to Isogentisin

Gentisin demonstrates a well-characterized inhibitory effect on vascular smooth muscle cell (VSMC) proliferation with an IC50 of 7.84 μM [1]. In contrast, its isomer isogentisin, while also a xanthone, has been primarily characterized for its monoamine oxidase (MAO) inhibitory activity and protective effects against smoking-induced endothelial damage, with no reported comparable activity against VSMC proliferation . This divergence in biological activity between the two closely related isomers underscores the functional specificity conferred by the position of the methoxy group.

Cardiovascular research VSMC proliferation Restenosis

Significantly Lower Mutagenic Potency at Higher Doses Compared to Isogentisin

In the Ames test using Salmonella typhimurium TA100 with S9 metabolic activation, Gentisin (S1) and isogentisin (S2) displayed comparable specific mutagenic activities at doses below 10 μg. However, at higher doses ranging from over 10 to 50 μg, isogentisin exhibited a specific mutagenic activity of 19.1 revertants per μg, while Gentisin showed a markedly lower activity of only 6.94 revertants per μg [1]. This represents a 2.75-fold lower mutagenic potency for Gentisin at elevated concentrations, suggesting a more favorable genotoxicity profile in this experimental system.

Genotoxicity Safety pharmacology Ames test

Low Natural Abundance in Source Plant Material Necessitates Authenticated Reference Standards

Quantitative HPLC analysis of commercially available Gentiana lutea root samples reveals that Gentisin is present at very low concentrations, ranging from 0.02% to 0.11% of the dried root weight [1]. In contrast, the dominant secoiridoid gentiopicroside constitutes 4.46–9.53% of the root material [2]. This >40-fold difference in natural abundance means that isolation of pure Gentisin from botanical sources is inefficient and yields are low. Consequently, the compound is primarily obtained through isolation from Gentianaceae species or via synthesis, which involves partial methylation of gentisein or partial demethylation and ring closure of 2-hydroxy-4,6,2′,5′-tetramethoxy benzophenone [3].

Phytochemistry Quality control Analytical standardization

High-Impact Application Scenarios for Gentisin Informed by Comparative Evidence


Enzyme Inhibition Studies Targeting β-Glucuronidase

Given its potent and well-characterized inhibition of β-glucuronidase (IC50 = 0.96 ± 0.10 μM), Gentisin serves as an excellent tool compound for investigating the role of this enzyme in drug metabolism, enterohepatic recirculation, and xenobiotic detoxification [1]. Its mixed-type inhibition mechanism makes it particularly valuable for mechanistic enzymology studies compared to structurally related xanthones with different substitution patterns [2].

Cardiovascular Pharmacology Research on Vascular Remodeling

Gentisin's specific inhibition of vascular smooth muscle cell (VSMC) proliferation (IC50 = 7.84 μM) [3] positions it as a targeted probe for studying restenosis, atherosclerosis, and other vascular proliferative disorders. This activity is not shared by its isomer isogentisin, making Gentisin the compound of choice for VSMC-focused research .

Comparative Genotoxicity Assessment of Xanthone Isomers

The direct head-to-head comparison of Gentisin and isogentisin in the Ames test provides a clear rationale for selecting Gentisin in studies where lower mutagenic potential at higher doses is desired [4]. This data is critical for researchers evaluating the safety profile of xanthone derivatives for potential therapeutic applications.

Analytical Method Development and Quality Control of Gentianaceae Extracts

Due to its extremely low natural abundance (0.02–0.11%) in Gentiana lutea roots, high-purity Gentisin reference material is essential for the development and validation of HPLC, CE, and LC-MS methods used for the quantitative analysis of gentian-based herbal preparations and dietary supplements [5].

Technical Documentation Hub

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